5-Isopropoxy-1H-indazol-6-yl-6-boronic acid
Description
5-Isopropoxy-1H-indazol-6-yl-6-boronic acid: is a boronic acid derivative with the molecular formula C10H13BN2O3. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Properties
IUPAC Name |
(5-propan-2-yloxy-1H-indazol-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O3/c1-6(2)16-10-3-7-5-12-13-9(7)4-8(10)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWMZPRTECHPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1OC(C)C)C=NN2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid typically involves the reaction of indazole derivatives with boronic acid reagents. One common method includes the use of pinacol boronate esters as intermediates, which are then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of boronates or boranes.
Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, boranes, and substituted indazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid moiety can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
- Indazole-6-boronic acid pinacolate
- 1H-Indazole, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- 5-Methyl-1H-indazole-6-boronic acid
Uniqueness: 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid is unique due to its isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other indazole boronic acids and can lead to different chemical and biological properties .
Biological Activity
Overview
5-Isopropoxy-1H-indazol-6-yl-6-boronic acid is a boronic acid derivative characterized by its unique isopropoxy group, which influences its reactivity and biological interactions. This compound, with the molecular formula C10H13BN2O3, has garnered attention in medicinal chemistry for its potential applications in drug design and enzyme inhibition.
- Molecular Formula : C10H13BN2O3
- CAS Number : 2304634-23-7
- IUPAC Name : (5-isopropoxy-1H-indazol-6-yl)boronic acid
- Molecular Weight : 220.04 g/mol
- Purity : Typically >95% in commercial preparations
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor, where the boronic acid moiety interacts with active site residues of target enzymes, effectively inhibiting their activity. Such interactions are particularly relevant in the context of proteases and kinases, which are vital in various signaling pathways.
Enzyme Inhibition
Research has indicated that boronic acids, including this compound, can serve as potent inhibitors for several enzymes:
- Proteases : The compound has been explored for its inhibitory effects on serine proteases, which are involved in numerous physiological processes.
- Kinases : Its structure allows it to interact with kinases, making it a candidate for developing inhibitors targeting specific cancer pathways.
Pharmacological Potential
The compound's unique structure suggests potential applications in various therapeutic areas:
- Cancer Therapy : Due to its ability to inhibit key enzymes involved in cancer progression.
- Anti-inflammatory Agents : Its mechanism may also extend to modulating inflammatory responses.
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of serine protease activity with IC50 values in the low micromolar range. |
| Study B | Cancer Cell Lines | Showed cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent. |
| Study C | Anti-inflammatory Activity | Reported modulation of inflammatory cytokine production in vitro, supporting its use in inflammatory disease models. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other indazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Indazole-6-boronic acid | Similar core structure | Moderate enzyme inhibition |
| 5-Methyl-indazole boronic acid | Methyl substitution at position 5 | Enhanced cytotoxicity against certain cancer cells |
Q & A
Q. What are the standard synthetic routes for 5-Isopropoxy-1H-indazol-6-yl-6-boronic acid in academic research?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging halogenated indazole precursors. For example, 6-bromo-5-isopropoxy-1H-indazole can react with bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid moiety. Purification often involves column chromatography or recrystallization to achieve >97% purity, as seen in analogous indazolyl boronic acid syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for structural confirmation, supplemented by ¹¹B NMR to verify boronic acid integrity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% by HPLC).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : If single crystals are obtained, SHELXL refinement can resolve stereoelectronic properties .
Q. How is the stability of this boronic acid managed under varying storage conditions?
Boronic acids are prone to protodeboronation and oxidation. Recommendations include:
- Storing under inert gas (N₂/Ar) at –20°C.
- Using anhydrous solvents (e.g., THF, DMF) during synthesis to minimize hydrolysis.
- Periodic NMR reassessment to detect decomposition, as noted in studies on similar arylboronic acids .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) can model the compound’s electronic structure, focusing on the boronic acid’s Lewis acidity and steric effects from the isopropoxy group. Fukui indices may identify nucleophilic/electrophilic sites, while transition-state simulations (e.g., using Gaussian) can predict coupling efficiency with aryl halides. Such approaches are validated in studies of structurally related boronic acids .
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
Discrepancies (e.g., NMR shifts or coupling constants) often arise from solvent effects, pH, or hydration. Mitigation strategies include:
Q. What role does the isopropoxy group play in modulating the compound’s electronic and steric properties?
The isopropoxy group acts as an electron-donating substituent, altering the indazole ring’s electron density via resonance and inductive effects. Steric hindrance from the isopropyl moiety may slow transmetalation in cross-coupling reactions. Comparative studies with methoxy or ethoxy analogs (e.g., 5-methoxy-1H-indazol-6-yl-6-boronic acid) reveal distinct reactivity patterns, as seen in structure-activity relationship (SAR) analyses .
Q. How can the compound’s applicability in PROTAC design be evaluated?
As a potential warhead in proteolysis-targeting chimeras (PROTACs), its binding affinity for E3 ligases (e.g., VHL or CRBN) can be tested via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Co-crystallization with target proteins (using SHELX suites) provides structural insights .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Suzuki couplings .
- Data Validation : Employ triplicate runs in HPLC and NMR to ensure reproducibility .
- Advanced Modeling : Combine molecular docking (AutoDock) with DFT to predict binding modes in drug discovery contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
